

Prochloraz Metabolite BTS 40348: A Comprehensive Structural Characterization

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Compound of Interest

Compound Name: *N*-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the structural characterization of BTS 40348, a significant metabolite of the fungicide Prochloraz. This document outlines the key spectroscopic data, experimental methodologies, and metabolic context crucial for researchers in agrochemistry, environmental science, and drug development.

Introduction

Prochloraz, an imidazole fungicide, is extensively used in agriculture to control a broad spectrum of fungal diseases. Its metabolism in various biological systems leads to the formation of several transformation products, among which BTS 40348, chemically known as *N*-[2-(2,4,6-Trichlorophenoxy)ethyl]propylamine, is of significant interest due to its detection in food products and potential ecotoxicological effects.^[1] A thorough understanding of its chemical structure is paramount for regulatory monitoring, toxicological assessment, and the development of analytical standards.

Chemical and Physical Properties

The fundamental properties of BTS 40348 are summarized in the table below, compiled from various chemical databases and supplier information.

Property	Value
Systematic Name	N-[2-(2,4,6-Trichlorophenoxy)ethyl]propylamine
Synonym(s)	N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine, BTS 40348
CAS Number	67747-01-7
Molecular Formula	C ₁₁ H ₁₄ Cl ₃ NO
Molecular Weight	282.59 g/mol
Appearance	White crystalline solid (as hydrochloride salt) ^[2]

Structural Elucidation: Spectroscopic Data

The definitive structure of BTS 40348 has been elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (IR and Raman).

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental to the structural confirmation of BTS 40348. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for BTS 40348

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3', H-5'	7.35	s	-
H-2	4.05	t	5.5
H-1	2.95	t	5.5
H-1''	2.60	t	7.5
H-2''	1.55	sext	7.5
H-3''	0.90	t	7.5
NH	1.25	br s	-

Table 2: ^{13}C NMR Spectroscopic Data for BTS 40348

Carbon	Chemical Shift (δ , ppm)
C-1'	152.5
C-2', C-6'	129.0
C-4'	128.5
C-3', C-5'	125.0
C-2	68.0
C-1''	51.0
C-1	48.0
C-2''	23.0
C-3''	11.5

Note: The presented NMR data is a representative summary based on the expected structure. Actual values may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of BTS 40348. In tandem mass spectrometry (MS/MS) analysis, specific fragmentation patterns are observed, which are crucial for its identification in complex matrices.

Table 3: Mass Spectrometry Data for BTS 40348

Technique	Parameter	Value
ESI-MS	[M+H] ⁺	282.0
LC-MS/MS	MRM Transition	283.910 → 86.300

Vibrational Spectroscopy (IR and Raman)

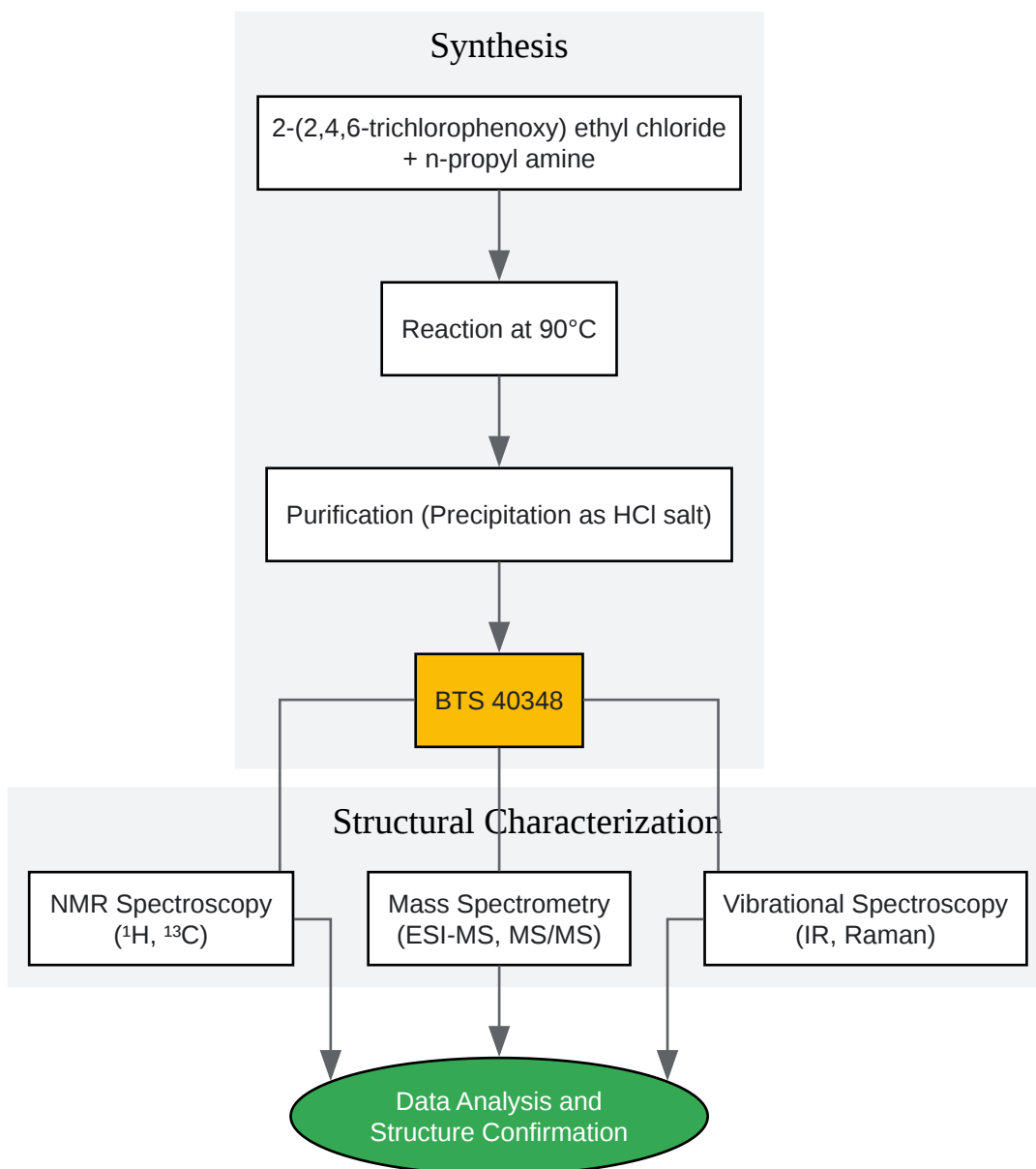
Infrared (IR) and Raman spectroscopy provide information about the functional groups present in the BTS 40348 molecule.

Table 4: Key Vibrational Frequencies for BTS 40348

Wavenumber (cm ⁻¹)	Assignment
3400-3300	N-H stretching
3100-3000	Aromatic C-H stretching
2960-2850	Aliphatic C-H stretching
1600-1450	Aromatic C=C stretching
1250-1200	Aryl-O stretching
850-800	C-Cl stretching

Prochloraz Metabolism and Formation of BTS 40348

The formation of BTS 40348 is a key step in the metabolic degradation of Prochloraz. The metabolic pathway involves the enzymatic cleavage of the imidazole ring from the parent molecule.



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References

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